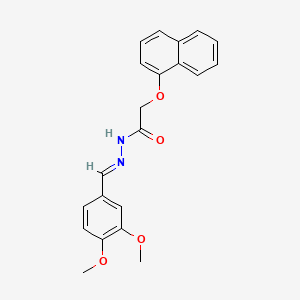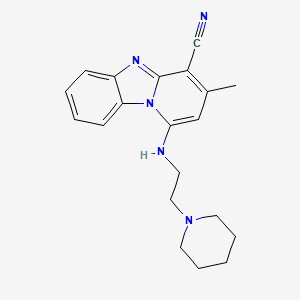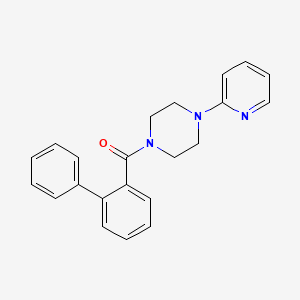![molecular formula C19H33N3O2 B5540640 2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H33N3O2 and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.25727730 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis of Spiro Heterocycles
- The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This process involves a double Michael addition reaction of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds like N,N-dimethyl barbituric acid in ethylene glycol at 100 °C. This method yields high purity compounds within a short time and has been confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).
CCR8 Antagonists for Respiratory Diseases
- Derivatives of this compound have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).
Microwave-Assisted Solid-Phase Synthesis
- The compound is significant in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process relies on the direct annulation of primary amines with resin-bound bismesylates, highlighting the importance of alpha-methyl benzyl carbamate resin linker (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Synthesis of Spirocyclic Compounds for Drug Discovery
- Inspired by bioactive natural products, novel spiro scaffolds have been synthesized, which are significant for drug discovery. The synthesis involves robust methods and provides ready-to-use building blocks for lead generation libraries (Jenkins et al., 2009).
Photophysical Studies and TDDFT Calculations
- The compound has been synthesized for photophysical studies and solvatochromic analysis. TDDFT (Time-Dependent Density Functional Theory) calculations have been used for understanding the solvent effect on photophysical behavior and spectral properties (Aggarwal & Khurana, 2015).
Enantioselective Total Syntheses of Alkaloids
- Enantioselective total syntheses of naturally occurring alkaloids have been achieved using this compound, highlighting its importance in organic chemistry and pharmacology (Pandey, Kumara, Burugu, & Puranik, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[3-[ethyl(methyl)amino]-2-methylpropanoyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-5-11-22-15-19(8-7-17(22)23)9-12-21(13-10-19)18(24)16(3)14-20(4)6-2/h5,16H,1,6-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNLPUCYPDMTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(C)C(=O)N1CCC2(CCC(=O)N(C2)CC=C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B5540559.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)
![4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)



![(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5540608.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5540655.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
